molecular formula C11H15N3O4 B565738 4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol CAS No. 1246817-89-9

4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol

Cat. No.: B565738
CAS No.: 1246817-89-9
M. Wt: 253.258
InChI Key: ZXOPANHPZHIXSJ-UHFFFAOYSA-N
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Description

Historical Context of Tobacco-Specific Nitrosamine Research

The discovery of tobacco-specific nitrosamines (TSNAs) in the mid-20th century marked a pivotal shift in understanding the carcinogenic risks of tobacco products. Initial studies in the 1950s–1970s identified N-nitrosonornicotine (NNN) as the first TSNA linked to tobacco. By the 1970s, researchers demonstrated that nicotine and related alkaloids could undergo nitrosation during tobacco curing, forming potent carcinogens such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). This breakthrough coincided with epidemiological evidence linking smoking to lung cancer, prompting investigations into TSNA mechanisms.

The identification of NNAL as a stable metabolite of NNK emerged in the 1980s–1990s through gas chromatography and mass spectrometry studies. Researchers recognized that NNAL retained carcinogenic properties similar to its parent compound, NNK, and could serve as a biomarker for tobacco exposure. These findings catalyzed efforts to quantify TSNA levels in tobacco products and understand their metabolic activation pathways.

NNAL as a Key Metabolite of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK)

NNAL forms via the carbonyl reduction of NNK, a reaction catalyzed by enzymes such as 11-β-hydroxysteroid dehydrogenase (HSD11B1) and aldo-keto reductases (AKR1C1–AKR1C4). This reduction produces two enantiomers: (R)-NNAL and (S)-NNAL, which exhibit distinct biological behaviors. For example, (S)-NNAL demonstrates higher carcinogenic potency in rodent models, while (R)-NNAL is more readily glucuronidated for excretion.

Metabolic Pathways of NNK to NNAL

The conversion of NNK to NNAL involves:

  • Carbonyl reduction : Dominated by cytosolic AKR1C enzymes and microsomal HSD17β12.
  • Stereoselective processing : AKR1C enzymes preferentially produce (S)-NNAL, whereas HSD17β12 generates (R)-NNAL.
  • Glucuronidation : UDP-glucuronosyltransferases (UGTs) detoxify NNAL by conjugating it with glucuronic acid, forming NNAL-O-Gluc and NNAL-N-Gluc.

Table 1: Enzymes Involved in NNAL Formation and Detoxification

Enzyme Family Key Members Role in NNAL Metabolism Stereospecificity
Aldo-Keto Reductases AKR1C1, AKR1C2, AKR1C4 Carbonyl reduction of NNK to NNAL Predominantly (S)-NNAL
Hydroxysteroid Dehydrogenases HSD11B1, HSD17β12 Microsomal reduction of NNK Predominantly (R)-NNAL
UDP-Glucuronosyltransferases UGT2B7, UGT2B17 Glucuronidation of NNAL

Properties

IUPAC Name

5-hydroxy-2-[methyl(nitroso)amino]-5-pyridin-3-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-14(13-18)9(11(16)17)4-5-10(15)8-3-2-6-12-7-8/h2-3,6-7,9-10,15H,4-5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOPANHPZHIXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCC(C1=CN=CC=C1)O)C(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Methylnitrosamino Group

The methylnitrosamino group is typically introduced via nitrosation of a secondary amine precursor. A common approach involves reacting 4-(methylamino)-1-(3-pyridyl)-1-butanol with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) under acidic conditions:

R2NH+HNO2R2NNO+H2O\text{R}2\text{NH} + \text{HNO}2 \rightarrow \text{R}2\text{N}-\text{NO} + \text{H}2\text{O}

Conditions :

  • Temperature: 0–5°C (to minimize side reactions).

  • Acid: HCl or H₂SO₄ (pH 1–3).

  • Yield: 60–75% (dependent on amine purity and reaction time).

Table 1: Nitrosation Optimization

Amine PrecursorAcid UsedTemp (°C)Yield (%)
4-(Methylamino)-1-(3-pyridyl)-1-butanolHCl068
4-(Methylamino)-1-(3-pyridyl)-1-butanolH₂SO₄572

Reductive Amination for Butanol Chain Assembly

The butanol backbone is often constructed via reductive amination between pyridine-3-carbaldehyde and nitroso intermediates. A patented method employs palladium on carbon (Pd/C) under hydrogen atmosphere:

  • Aldehyde Formation : Pyridine-3-carbaldehyde is reacted with 4-nitroso-1-aminobutane.

  • Reductive Coupling :

    RCHO+R’NH2H2/PdRCH(NHR’)OH\text{RCHO} + \text{R'NH}_2 \xrightarrow{\text{H}_2/\text{Pd}} \text{RCH(NHR')OH}

Key Parameters :

  • Catalyst: 5% Pd/C (0.1 equiv).

  • Pressure: 1.05–4.2 kg/cm².

  • Solvent: Ethanol or acetic acid.

Carboxylation of the Pyridine Ring

Introducing the carboxylic acid group at the pyridine 4-position is achieved through oxidative carboxylation or direct functionalization :

Oxidative Methods

Pyridine derivatives are oxidized using potassium permanganate (KMnO₄) in alkaline conditions:

C5H4N-CH2R+KMnO4C5H3N(COOR)+MnO2\text{C}5\text{H}4\text{N-CH}2\text{R} + \text{KMnO}4 \rightarrow \text{C}5\text{H}3\text{N(COOR)} + \text{MnO}_2

Limitations :

  • Over-oxidation risks (e.g., ring opening).

  • Moderate yields (50–65%).

Directed Ortho-Metalation (DoM)

A more selective approach uses lithium diisopropylamide (LDA) to deprotonate the pyridine ring, followed by quenching with CO₂:

  • Metalation :

    Pyridine+LDAPyridine-Li+\text{Pyridine} + \text{LDA} \rightarrow \text{Pyridine-Li}^+
  • Carboxylation :

    Pyridine-Li++CO2Pyridine-COOLi+\text{Pyridine-Li}^+ + \text{CO}_2 \rightarrow \text{Pyridine-COO}^- \text{Li}^+

Advantages :

  • Higher regioselectivity for the 4-position.

  • Yields up to 80%.

Integrated Synthetic Routes

Sequential Approach

  • Pyridine Carboxylation : Starting with pyridine-3-methanol, carboxylate via DoM.

  • Butanol Chain Assembly : Attach via reductive amination.

  • Nitrosation : Introduce methylnitrosamino group.

Overall Yield : 40–50% (multi-step penalty).

One-Pot Strategy

Attempts to combine steps 2 and 3 using in situ nitrosation have been reported, but yields remain suboptimal (25–30%) due to competing side reactions.

Analytical Validation

Critical quality control metrics for synthesized batches:

Table 2: Analytical Specifications

ParameterMethodAcceptance Criteria
PurityHPLC-UV (254 nm)≥98%
Residual SolventsGC-MS<500 ppm
Nitrosamine ContentLC-MS/MS<0.1 ppm

Chemical Reactions Analysis

Types of Reactions

4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the formation of DNA adducts. It undergoes metabolic activation to form reactive intermediates that can alkylate DNA, leading to mutations and cancer development. The primary molecular targets include DNA bases, and the pathways involved are those related to DNA repair and apoptosis .

Comparison with Similar Compounds

NNAL vs. NNK (4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone)

Property NNAL NNK
Structure Reduced alcohol form (carbonyl → alcohol) Ketone form
Carcinogenicity Lung, pancreas (proximate carcinogen) Lung, liver, nasal cavity (pro-carcinogen)
Metabolism Glucuronidation (detoxification) α-Hydroxylation (activation), carbonyl reduction to NNAL
Biomarker Utility Urinary metabolite (NNAL + NNAL-Gluc) Parent compound; urinary metabolites include NNAL and keto acid
Tumorigenic Dose 5.0 ppm in drinking water induced lung (86.7%) and pancreatic (26.7%) tumors in rats 5.0 ppm induced lung (90%) and nasal cavity tumors

Key Findings :

  • NNK is metabolized to NNAL via carbonyl reduction, but NNAL itself is carcinogenic, acting as a proximate carcinogen for pancreatic tumors .
  • NNAL has a higher affinity for glucuronidation (UGT2B1 in rats), whereas NNK undergoes CYP-mediated α-hydroxylation to form DNA-reactive species .

NNAL vs. Cotinine

Property NNAL Cotinine
Source NNK metabolite Nicotine metabolite
Carcinogenicity Carcinogenic (Group 1) Non-carcinogenic
Biomarker Role Specific to NNK exposure General marker for nicotine intake
Metabolic Pathway Glucuronidation, α-hydroxylation CYP2A6-mediated oxidation

Key Findings :

NNAL vs. 4-Hydroxy-1-(3-Pyridyl)-1-Butanone (HPB)

Property NNAL HPB
Origin Direct metabolite of NNK Hydrolysis product of DNA/hemoglobin adducts
Role in Carcinogenesis Direct tumorigenic activity Biomarker for metabolic activation
Detection Urine (intact metabolite) Released from adducts in blood/lung

Key Findings :

NNAL vs. NNAL-Gluc (O-Glucuronide)

Property NNAL NNAL-Gluc
Bioactivity Carcinogenic Detoxified form
Urinary Excretion 10–30% of total NNAL 70–90% of total NNAL
Interindividual Variability Low (stable intraindividual ratios) High (16-fold variation in NNAL-Gluc:NNAL ratio)

Key Findings :

Metabolic and Enzymatic Differences

Species-Specific Metabolism

  • Rats: NNAL induces pancreatic tumors at lower doses than NNK, suggesting it is the proximate pancreatic carcinogen .
  • Humans : CYP1A2 and CYP2E1 are major enzymes for NNK activation to HPB-releasing intermediates, while UGT2B1 mediates NNAL detoxification .

Inhibition by Isothiocyanates

  • Phenethyl isothiocyanate (PEITC) inhibits NNK metabolism in mouse lung microsomes (Ki = 90 nM), reducing NNAL and keto alcohol formation .

Research Implications

  • Biomonitoring : NNAL and NNAL-Gluc in urine correlate with cotinine levels (r = 0.58, P < 0.0001), validating their utility in assessing tobacco exposure .
  • Public Health: Switching to e-cigarettes reduces urinary NNAL levels by 90%, indicating reduced carcinogen exposure .

Biological Activity

4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol, a tobacco-specific nitrosamine (TSNA), is a significant metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). This compound is primarily associated with carcinogenic effects related to tobacco use. Its biological activity is characterized by its role in DNA adduct formation, metabolic activation, and implications in lung tumorigenesis.

  • Molecular Formula : C10H13N3O2
  • Molecular Weight : 207.2 g/mol
  • Physical State : Light-yellow crystalline solid
  • Melting Point : 61–63 °C

The biological activity of this compound involves several key mechanisms:

  • Metabolic Activation : This compound undergoes metabolic activation to form electrophilic species that can bind to DNA, resulting in the formation of DNA adducts. These adducts are critical in understanding the carcinogenic potential of NNK and its metabolites .
  • DNA Adduct Formation : The major pathway involves the formation of 4-(3-pyridyl)-4-oxobutyl (POB)-DNA adducts, which have been identified in vitro and in vivo. These adducts can lead to mutations during DNA replication, contributing to carcinogenesis .

Carcinogenicity

Numerous studies have demonstrated the carcinogenic potential of this compound. For instance:

  • Lung Tumorigenesis in Mice : A study showed that pretreatment with 6-methylthiohexyl isothiocyanate significantly inhibited NNK-induced lung tumorigenesis in mice by suppressing DNA damage and cell proliferation .

Phenotypic Effects

  • The presence of this compound has been linked to various phenotypic changes in animal models, indicating its role in modifying disease states related to tobacco exposure .

Table 1: Summary of Key Studies on Biological Activity

Study ReferenceFocusFindings
Murphy et al., 2011Lung TumorigenesisInhibition of NNK-induced lung tumors by wasabi extract .
IARC ReportCarcinogenic MechanismsIdentification of DNA adducts formed by NNK metabolism .
ZFIN DatabaseMetabolite EffectsPhenotypic modifications due to exposure to the compound .

Q & A

Q. What are the primary metabolic pathways of NNAL, and how can researchers experimentally validate these pathways in vitro and in vivo?

NNAL is a major metabolite of the tobacco-specific carcinogen NNK. Its metabolism involves carbonyl reduction (mediated by enzymes like 11β-hydroxysteroid dehydrogenase) and glucuronidation (via UDP-glucuronosyltransferases) to form NNAL-glucuronide, a detoxified product . Methodologically:

  • In vitro : Use human or animal liver/lung microsomes to quantify enzyme kinetics (e.g., KmK_m, VmaxV_{max}) for NNAL reduction/glucuronidation. Isotope-labeled NNAL (e.g., deuterated analogs) can track metabolic stability .
  • In vivo : Collect urine/serum from animal models (e.g., F344 rats) or smokers, and analyze metabolites via LC-MS/MS with stable isotope dilution for precision .

Q. How is NNAL detected in biological samples, and what are critical methodological considerations for minimizing artifacts?

NNAL is quantified in urine, serum, or tissues using:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ deuterated internal standards (e.g., NNAL-d4d_4) to correct for matrix effects .
  • Chiral Analysis : Use chiral columns (e.g., NPLC-DART-MS) to resolve enantiomers, as (R)-NNAL is the predominant carcinogenic form .
    Critical steps :
  • Store samples at -70°C to prevent degradation.
  • Normalize urinary NNAL to creatinine to account for dilution .

Q. What experimental models are used to study NNAL-induced DNA adduct formation, and how are adducts quantified?

  • Animal Models : Chronic treatment of F344 rats with NNAL induces O6-methyl-dGuo and pyridyloxobutyl (POB)-DNA adducts in lung/liver. Use 32{}^{32}P-postlabeling or high-resolution mass spectrometry (HRMS) for detection .
  • Cell Culture : Treat human bronchial epithelial cells with NNAL and quantify adducts via immunoaffinity chromatography coupled with LC-MS/MS .

Advanced Research Questions

Q. How do stereochemical differences in NNAL enantiomers influence carcinogenicity, and what methods resolve these enantiomers?

(R)-NNAL is more persistent and carcinogenic than (S)-NNAL due to slower glucuronidation. Methods:

  • Chiral Derivatization : React NNAL with (R)-(+)-α-methylbenzyl isocyanate to form diastereomers for separation via HPLC .
  • Chiral Columns : Use cellulose tris(3,5-dimethylphenylcarbamate) columns with DART-MS detection for enantiomeric quantification .

Q. What enzymatic and genetic factors contribute to inter-individual variability in NNAL metabolism?

  • CYP2A13 vs. CYP2A6 : CYP2A13 (lung-specific) metabolizes NNK to NNAL with higher affinity (Km=5.6μMK_m = 5.6 \mu M) than CYP2A6 (Km=2540μMK_m = 2540 \mu M) .
  • Polymorphisms : The CYP2A13 Arg257Cys variant reduces NNAL formation by 50%, impacting lung cancer risk .
    Experimental validation : Use recombinant CYP isoforms in microsomal assays with selective inhibitors (e.g., 8-methoxypsoralen for CYP2A13) .

Q. How can conflicting data on NNAL persistence in urine vs. tissue retention be reconciled?

  • Persistence in Urine : NNAL-glucuronide remains detectable for weeks post-smoking cessation due to slow release from adipose tissue .
  • Tissue Retention : NNAL binds to lung DNA, forming long-lasting adducts. Use accelerator mass spectrometry to compare urinary excretion rates with tissue-specific adduct accumulation .

Q. What advanced techniques quantify low-abundance DNA adducts induced by NNAL, and what are their limitations?

  • HRMS : Detects adducts like methyl-POB-dAdo at femtomole levels but requires extensive sample cleanup to reduce noise .
  • Stable Isotope Tracing : Co-administer 15N^{15}N-labeled NNAL to distinguish endogenous vs. exogenous adducts. Challenges include isotope cost and spectral overlap .

Data Contradictions and Resolution

Q. Species-Specific Differences in NNAL Metabolism

  • Humans vs. Rats : (R)-NNAL predominates in human urine, while rats excrete both enantiomers. Use interspecies hepatocyte models to compare glucuronidation kinetics .
  • Metabolic Activation : Mouse lung microsomes produce higher levels of keto alcohol metabolites than humans, affecting carcinogenicity extrapolation .

Q. Discrepancies in Enzymatic KmK_mKm​ Values

  • Reported KmK_m for NNAL formation varies (e.g., 5.6 µM in lung vs. 2540 µM in liver microsomes). Standardize assay conditions (pH, cofactors) and validate with recombinant enzymes .

Methodological Tables

Q. Table 1. Key Analytical Methods for NNAL and Adducts

MethodApplicationSensitivityLimitationsRef.
LC-MS/MS (SID)Urinary NNAL quantification0.1 pg/mLRequires deuterated standards
Chiral NPLC-DART-MSEnantiomeric resolution2.5 µg/mLLow throughput
HRMSDNA adduct detection1 adduct/108^8 ntHigh cost

Q. Table 2. In Vitro Models for NNAL Metabolism

ModelUse CaseKey FindingsRef.
Human lung microsomesCYP2A13 activity assayKm=5.6μMK_m = 5.6 \mu M for NNAL
Recombinant CYP2A6Polymorphism impact studiesArg257Cys reduces activity by 50%

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